molecular formula C20H25N3O5 B11695131 Cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11695131
M. Wt: 387.4 g/mol
InChI Key: HFYSXIRAXRPCSL-UHFFFAOYSA-N
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Description

Cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:

  • A cycloheptyl ester at position 3.
  • Methyl groups at positions 1 and 4.
  • A 4-nitrophenyl substituent at position 2.
  • A ketone moiety at position 2.

The 4-nitro group on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity. The bulky cycloheptyl ester may impact steric interactions and solubility. Structural validation of such compounds typically employs X-ray crystallography tools like SHELX and ORTEP for refinement and visualization , with validation protocols ensuring data reliability .

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

cycloheptyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H25N3O5/c1-13-17(19(24)28-16-7-5-3-4-6-8-16)18(21-20(25)22(13)2)14-9-11-15(12-10-14)23(26)27/h9-12,16,18H,3-8H2,1-2H3,(H,21,25)

InChI Key

HFYSXIRAXRPCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cycloheptanone with ethyl acetoacetate in the presence of ammonium acetate to form the tetrahydropyrimidine ring. The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid. The final esterification step involves the reaction of the carboxylic acid group with an alcohol, such as methanol, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Ammonia or primary amines for amide formation, alcohols for ester formation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or different esters depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyrimidine ring may interact with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Identified in Literature

Key analogues include:

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate (): Ester group: Methyl (smaller than cycloheptyl). Substituent at position 4: 3-ethoxy-4-hydroxyphenyl (electron-donating groups). Hydration state: Monohydrate.

Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

  • Ester group : Ethyl.
  • Substituent at position 4 : 4-methylphenyl (electron-donating methyl group).

Comparative Analysis of Substituent Effects

Property Target Compound Methyl Ester Analogue () Ethyl Ester Analogue ()
Ester Group Cycloheptyl (bulky, lipophilic) Methyl (small, polar) Ethyl (moderate lipophilicity)
Position 4 Substituent 4-Nitrophenyl (strong electron-withdrawing, meta/para-directing) 3-Ethoxy-4-hydroxyphenyl (electron-donating, hydrogen bonding) 4-Methylphenyl (electron-donating, sterically compact)
Polarity Low (due to nitro group and bulky ester) Moderate (hydroxyl and ethoxy enhance polarity) Low to moderate (ethyl ester and methylphenyl reduce polarity)
Potential Reactivity High (nitro group facilitates electrophilic substitution or reduction reactions) Moderate (hydroxyl may participate in hydrogen bonding) Low (lacks strong electron-withdrawing/donating groups)

Crystallographic and Validation Insights

  • Target Compound : Likely refined using SHELXL due to its prevalence in small-molecule crystallography . The nitro group’s planarity and ester conformation would require rigorous validation via tools like PLATON .
  • Methyl Ester Analogue (): Reported in Acta Crystallographica, implying use of SHELX-based refinement and ORTEP for visualization . Its monohydrate form suggests crystallographic characterization of solvates.

Biological Activity

Cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The molecular formula is C18H22N2O3C_{18}H_{22}N_2O_3, with a molecular weight of 318.38 g/mol. Its structure includes a cycloheptyl group and a nitrophenyl moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. The specific synthetic routes can vary based on the desired yield and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds within the tetrahydropyrimidine family. For instance, derivatives have shown activity against various bacterial strains:

  • Staphylococcus aureus : Exhibited IC50 values ranging from 44 nM to 180 nM for certain derivatives .
  • Escherichia coli : Some compounds demonstrated significant inhibition with IC50 values around 200 nM .

The presence of the nitrophenyl group is often associated with enhanced antibacterial activity due to its ability to interact with bacterial enzymes.

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to cycloheptyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine have been tested against:

  • A431 vulvar epidermal carcinoma : Significant inhibition of cell migration and invasion was observed in vitro .

The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis or protein function within microbial cells or cancer cells. The nitro group may play a role in redox reactions that disrupt cellular processes.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds with similar structural features exhibited potent activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with IC50 values as low as 11 nM .
  • Anticancer Screening :
    • In vitro studies on various cancer cell lines showed that certain derivatives could significantly reduce cell viability.
    • The mechanism was linked to apoptosis induction through caspase activation pathways.

Data Summary

Activity Type Target Organism/Cell Line IC50 Values (nM)
AntibacterialStaphylococcus aureus44 - 180
AntibacterialEscherichia coli~200
AnticancerA431 vulvar carcinomaSignificant inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

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